molecular formula C18H17ClN2O3 B2608320 Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate CAS No. 1489235-24-6

Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate

Cat. No.: B2608320
CAS No.: 1489235-24-6
M. Wt: 344.8
InChI Key: BRMFNMYFPASLBR-UHFFFAOYSA-N
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Description

Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from proline via chloroacetylation followed by amidation . The chloropyridine moiety is then introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . Finally, the benzyl ester group is added through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylate derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties.

    Chloropyridine derivatives: Compounds with the chloropyridine moiety can exhibit similar reactivity and applications.

    Benzyl esters: These compounds share the benzyl ester functional group and may be used in similar synthetic applications.

Uniqueness

Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the chloropyridine moiety, in particular, allows for unique substitution reactions that can be exploited in synthetic chemistry.

Properties

IUPAC Name

benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-16-9-8-14(11-20-16)17(22)21-10-4-7-15(21)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMFNMYFPASLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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